1,2,4,6,7,8-Hexabromo-dibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,6,7,8-Hexabromo-dibenzofuran: is a polybrominated dibenzofuran, a class of compounds known for their bromine atoms attached to a dibenzofuran moiety. These compounds are of significant interest due to their environmental persistence and potential toxicological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6,7,8-Hexabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as carbon tetrachloride or chloroform .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,6,7,8-Hexabromo-dibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dibenzofuran derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of partially or fully debrominated dibenzofuran.
Substitution: Formation of dibenzofuran derivatives with different substituents replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
1,2,4,6,7,8-Hexabromo-dibenzofuran has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polybrominated dibenzofurans in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health effects.
Industry: Used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,4,6,7,8-Hexabromo-dibenzofuran involves its interaction with cellular receptors and enzymes. It binds to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation results in the expression of phase I and II detoxification enzymes, such as cytochrome P450 enzymes, which metabolize the compound into less toxic forms .
Vergleich Mit ähnlichen Verbindungen
1,2,4,6,7,8-Hexabromo-dibenzofuran can be compared with other polybrominated dibenzofurans, such as:
- 1,2,3,4,6,7-Hexabromo-dibenzofuran
- 1,2,3,4,7,8-Hexabromo-dibenzofuran
- 1,2,3,6,7,8-Hexabromo-dibenzofuran
These compounds share similar structures but differ in the positions of the bromine atoms. The unique arrangement of bromine atoms in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
617708-24-4 |
---|---|
Molekularformel |
C12H2Br6O |
Molekulargewicht |
641.6 g/mol |
IUPAC-Name |
1,2,4,6,7,8-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-4-1-3-7-8(16)5(14)2-6(15)12(7)19-11(3)10(18)9(4)17/h1-2H |
InChI-Schlüssel |
FCFYEJUJZXKJID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C3=C(C(=CC(=C3Br)Br)Br)OC2=C(C(=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.